![molecular formula C6H3ClN2S2 B1589145 7-Chlorothiazolo[4,5-C]pyridine-2-thiol CAS No. 908355-84-0](/img/structure/B1589145.png)
7-Chlorothiazolo[4,5-C]pyridine-2-thiol
Overview
Description
7-Chlorothiazolo[4,5-C]pyridine-2-thiol (7-CTP) is a synthetic organic compound containing a thiol group that is derived from the pyridine ring. 7-CTP is often used in scientific research as a model compound to study the effects of thiols on biological systems.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
7-Chlorothiazolo[4,5-C]pyridine-2-thiol: serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactive thiol group allows for easy modifications, leading to the creation of complex molecules with potential pharmacological activities .
Development of Antimicrobial Agents
Research has indicated that thiazolopyridine derivatives exhibit significant antimicrobial properties7-Chlorothiazolo[4,5-C]pyridine-2-thiol can be used to develop new antimicrobial agents that target resistant strains of bacteria and fungi .
Anti-Cancer Research
The compound’s ability to interact with certain enzymes and receptors makes it a candidate for anti-cancer drug development. It may inhibit the proliferation of cancer cells or induce apoptosis, contributing to cancer therapy research .
Agricultural Chemicals
In agriculture, 7-Chlorothiazolo[4,5-C]pyridine-2-thiol could be used to synthesize pesticides or herbicides. Its chemical structure can be tailored to target specific pests or weeds, enhancing crop protection .
Corrosion Inhibition
The thiol group in 7-Chlorothiazolo[4,5-C]pyridine-2-thiol can bind to metal surfaces, forming a protective layer. This property is useful in the development of corrosion inhibitors for industrial applications .
Sensing and Detection
The compound’s structure allows it to interact with various ions and molecules, making it useful in the development of chemical sensors. These sensors could detect toxins, pollutants, or other important analytes .
Enzyme Inhibition
7-Chlorothiazolo[4,5-C]pyridine-2-thiol: may act as an inhibitor for certain enzymes. By binding to the active site, it can modulate enzyme activity, which is valuable in studying metabolic pathways and treating diseases .
properties
IUPAC Name |
7-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S2/c7-3-1-8-2-4-5(3)11-6(10)9-4/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIADIWLVOLEPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)SC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474394 | |
Record name | 7-CHLOROTHIAZOLO[4,5-C]PYRIDINE-2-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorothiazolo[4,5-C]pyridine-2-thiol | |
CAS RN |
908355-84-0 | |
Record name | 7-CHLOROTHIAZOLO[4,5-C]PYRIDINE-2-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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